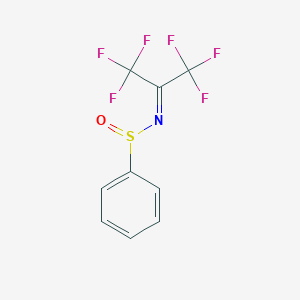![molecular formula C21H39Al B14514725 Tris[(1-methylcyclopentyl)methyl]alumane CAS No. 62618-42-2](/img/structure/B14514725.png)
Tris[(1-methylcyclopentyl)methyl]alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris[(1-methylcyclopentyl)methyl]alumane is an organoaluminum compound characterized by the presence of three (1-methylcyclopentyl)methyl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(1-methylcyclopentyl)methyl]alumane typically involves the reaction of aluminum trichloride with (1-methylcyclopentyl)methyl lithium. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive intermediates from reacting with moisture or oxygen. The general reaction scheme is as follows:
AlCl3+3(1-methylcyclopentyl)methyl Li→this compound+3LiCl
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps such as purification through distillation or recrystallization to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Tris[(1-methylcyclopentyl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: The (1-methylcyclopentyl)methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Scientific Research Applications
Tris[(1-methylcyclopentyl)methyl]alumane has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials and as a precursor for other organoaluminum compounds.
Mechanism of Action
The mechanism by which Tris[(1-methylcyclopentyl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various molecular targets. The aluminum atom can coordinate with electron-rich species, facilitating catalytic processes and chemical transformations. The specific pathways and molecular targets depend on the context in which the compound is used, such as in catalysis or as a reagent in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with three methyl groups attached to aluminum.
Triethylaluminum: Similar to trimethylaluminum but with ethyl groups instead of methyl groups.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Uniqueness
Tris[(1-methylcyclopentyl)methyl]alumane is unique due to the presence of the (1-methylcyclopentyl)methyl groups, which impart distinct steric and electronic properties compared to other organoaluminum compounds
Properties
CAS No. |
62618-42-2 |
|---|---|
Molecular Formula |
C21H39Al |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
tris[(1-methylcyclopentyl)methyl]alumane |
InChI |
InChI=1S/3C7H13.Al/c3*1-7(2)5-3-4-6-7;/h3*1,3-6H2,2H3; |
InChI Key |
IFBGHYKANUIREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)C[Al](CC2(CCCC2)C)CC3(CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



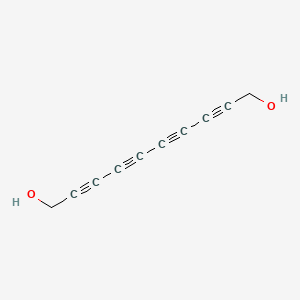

![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)
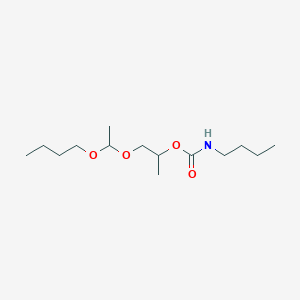
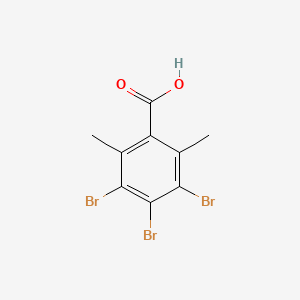
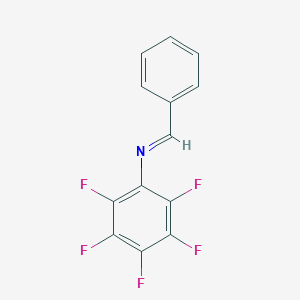
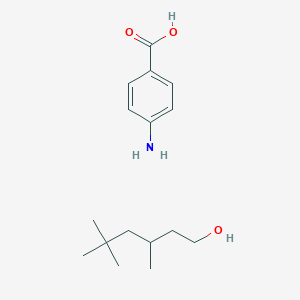
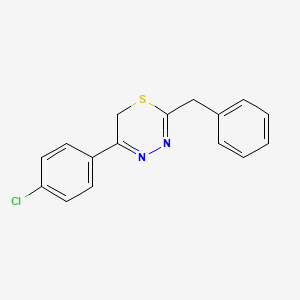
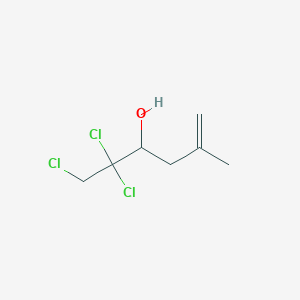
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
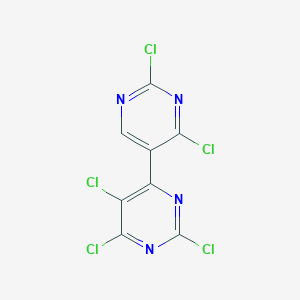
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
